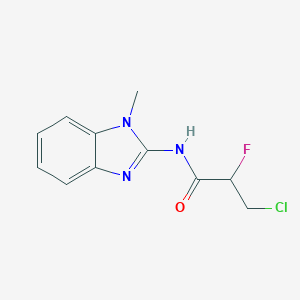

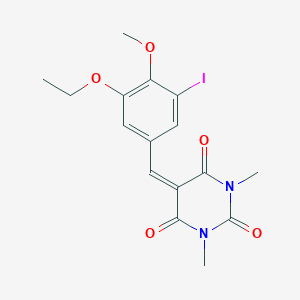

1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

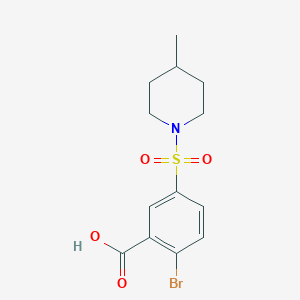

The compound “1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole” belongs to a class of organic compounds known as pyrazoles . Pyrazoles are characterized by a 5-membered ring structure with three carbon atoms and two nitrogen atoms. The presence of a fluorobenzyl group suggests that this compound may have unique properties due to the electronegativity of fluorine .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving nucleophilic substitution or coupling reactions . The exact method would depend on the starting materials and the specific conditions required .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy are often used to determine the structure of similar compounds .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. Fluorine atoms in organic compounds can influence the compound’s reactivity, as they are highly electronegative and can draw electron density away from other parts of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could influence its polarity, boiling point, and melting point .科学的研究の応用

Acid-Base Behavior and Molecular Structures

- The acid-base behavior of pyrazoles, including those structurally related to 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole, has been explored. For example, studies have investigated the hydrogen-bonding characteristics and crystal structures of pyrazoles when interacting with organic acids, highlighting their potential in forming salts and cocrystals through protonation and hydrogen bonding. Such insights are valuable for designing new materials and understanding molecular interactions (Girisha et al., 2016).

Synthesis of Heterocyclic Compounds

- Research into the synthesis of heterocyclic compounds, including pyrazole derivatives, has shown potential applications in creating new chemical entities. For instance, the synthesis of 5H-pyrazolo[5,1-c][1,4]benzodiazepine from 2-nitrobenzyl bromide and dimethyl pyrazole-3,5-dicarboxylate demonstrates the versatility of pyrazole derivatives in organic synthesis and potential pharmacological applications (Cecchi & Filacchioni, 1983).

Schiff Base Derivatives and Spectroscopic Investigations

- New Schiff base derivatives containing azo groups and pyrazole rings have been synthesized and characterized, illustrating the application of pyrazole derivatives in developing compounds with potential applications in dye chemistry, sensors, and materials science. These studies utilize spectroscopic and theoretical investigations to understand the properties and applications of these compounds (Özkınalı et al., 2018).

Fluorescent Schiff Base Derivatives

- Novel Schiff base analogs derived from 4-aminoantipyrine and pyrazole derivatives exhibit large Stokes shifts and dual emission properties. These compounds have been analyzed for their crystal structure, molecular interactions, and fluorescence, suggesting their potential use in fluorescent materials and sensing applications (Alam et al., 2015).

Regioselective Synthesis and Pharmacological Agents

- The regioselective synthesis of unsymmetrical 3,5-dialkyl-1-arypyrazoles from pyrazoles underlines the chemical diversity and applicability of pyrazole derivatives in creating compounds with varied biological activities, including potential antipsychotic agents (Wang et al., 2000; Wise et al., 1987).

作用機序

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures. For similar compounds, safety data sheets recommend avoiding breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3,5-dimethyl-4-nitropyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O2/c1-8-12(16(17)18)9(2)15(14-8)7-10-3-5-11(13)6-4-10/h3-6H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSLSZSYPNNJLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-methylphenyl)-2-[(1-naphthylmethyl)sulfanyl]-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one](/img/structure/B506314.png)

![2-[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]-N-(2-methylphenyl)acetamide](/img/structure/B506316.png)

![N-[2-(4-methoxyphenoxy)ethyl]cyclopentanamine](/img/structure/B506317.png)

![2-[(2-{[3,5-Bis(ethoxycarbonyl)-4-methyl-2-thienyl]amino}-2-oxoethyl)sulfanyl]benzoic acid](/img/structure/B506318.png)

![3-(2-methylphenyl)-2-(2-propynylsulfanyl)-spiro([5,6]dihydrobenzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B506320.png)

![2-chloro-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B506334.png)